9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Diseases
Studies have identified the relevance of tetrahydropyrimido[2,1-f]purinediones in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Compounds in this class interact with adenosine receptors and inhibit monoamine oxidases (MAO), showing potential as multi-target drugs for neurodegenerative conditions (Koch et al., 2013). Another research discovered potent dual-target-directed ligands, such as 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, exhibiting high selectivity for adenosine receptor subtypes and inhibiting MAO-B (Załuski et al., 2019).
Water-Soluble Compounds for Neurodegenerative Diseases
A study focused on the design of water-soluble tricyclic xanthine derivatives for neurodegenerative diseases. These compounds, including tetrahydropyrazino[2,1-f]purinediones, were evaluated for their potential as multi-target drugs (Brunschweiger et al., 2014).
Binding Affinity and SAR of Pyrimido- and Pyrazinoxanthines
Research on the binding affinity and structure-activity relationships of pyrimido- and tetrahydropyrazino[2,1-f]purinediones revealed their potential as antagonists for adenosine receptors, which can be leveraged for therapeutic applications (Szymańska et al., 2016).
Anti-Inflammatory Activity
A study showcased the anti-inflammatory activity of substituted analogues based on the pyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, highlighting their potential in treating chronic inflammation and exhibiting cyclooxygenase inhibitory activity (Kaminski et al., 1989).
Potential Psychotropic Agents
Research into the synthesis of novel compounds, such as 7-chloro-9-phenyl-3,3-diethyl-3H-pyrazolo-[5, 1-b]quinazolin-10-ium-2-olate, provided insights into their potential as psychotropic agents (Orzalesi et al., 1977).
Properties
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2/c1-15-12-29(20-11-7-10-19(26)17(20)3)24-27-22-21(30(24)13-15)23(32)31(25(33)28(22)4)14-18-9-6-5-8-16(18)2/h5-11,15H,12-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJYWBBJGVWOQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=C(C(=CC=C5)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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